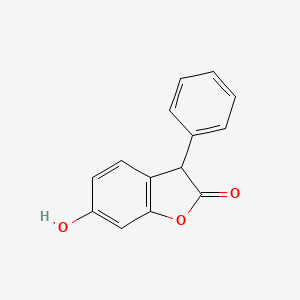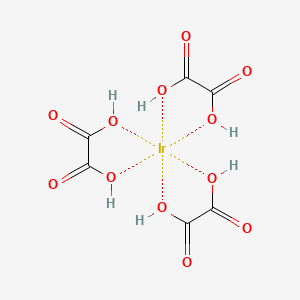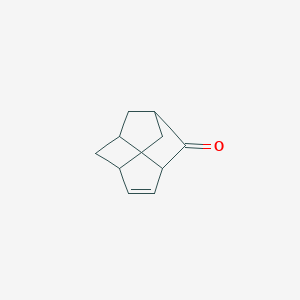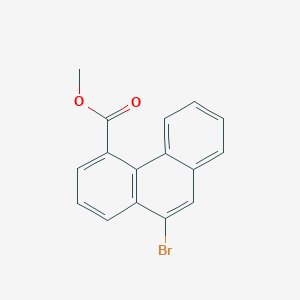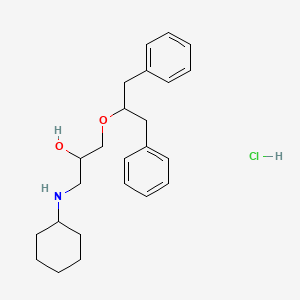
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzylphenethyl group, a cyclohexylamino group, and a propanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzylphenethyl Intermediate: This step involves the reaction of benzyl chloride with phenethylamine under basic conditions to form the benzylphenethyl intermediate.
Cyclohexylamino Addition: The benzylphenethyl intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylamino group.
Propanol Backbone Formation: The final step involves the reaction of the intermediate with propylene oxide to form the propanol backbone. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclohexyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-((alpha-Benzylphenethyl)oxy)-3-(cyclohexylamino)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(cyclohexylamino)ethanol: Similar in structure but lacks the benzyl group.
1-(Benzylamino)-3-(cyclohexylamino)-2-propanol: Similar but with different substitution patterns on the propanol backbone.
1-(Cyclohexylamino)-3-(phenethylamino)-2-propanol: Similar but with different amine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
35132-79-7 |
|---|---|
分子式 |
C24H34ClNO2 |
分子量 |
404.0 g/mol |
IUPAC名 |
1-(cyclohexylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H33NO2.ClH/c26-23(18-25-22-14-8-3-9-15-22)19-27-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21;/h1-2,4-7,10-13,22-26H,3,8-9,14-19H2;1H |
InChIキー |
CGDSZEJEFHRGRW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(COC(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


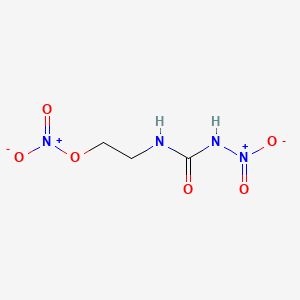
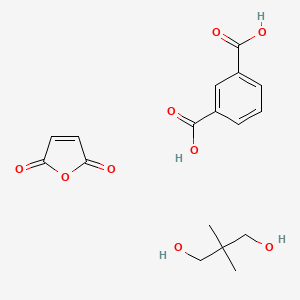
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
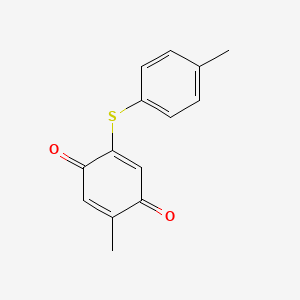
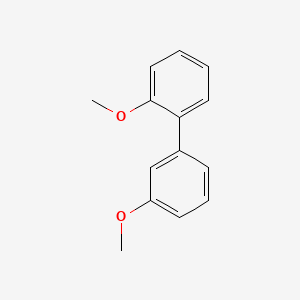
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

